molecular formula C6H3BrFNO B1383009 5-Bromo-6-fluoropyridine-2-carbaldehyde CAS No. 1227583-93-8

5-Bromo-6-fluoropyridine-2-carbaldehyde

Cat. No.: B1383009
CAS No.: 1227583-93-8
M. Wt: 204 g/mol
InChI Key: SFNLQNSMJVTYNY-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS 885267-36-7), also known as 6-Bromo-3-fluoropyridine-2-carbaldehyde, is a high-purity, fluorinated and brominated pyridine derivative offered as a versatile building block for organic synthesis and drug discovery . With the molecular formula C6H3BrFNO and a molecular weight of 203.997 g/mol, this compound integrates two key functional handles: an aldehyde group and two distinct halogen substituents . This structure allows for sequential and site-selective functionalization, making it a valuable scaffold for constructing complex molecules. The aldehyde group is amenable to condensation reactions to form imines or can be reduced to an alcohol, while the bromine and fluorine atoms on the pyridine ring exhibit different reactivity, facilitating successive cross-coupling and nucleophilic aromatic substitution reactions . This compound is primarily used in pharmaceutical research and development as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) . Its utility extends to the field of materials science, where it serves as a precursor for creating electron-deficient heterocycles used in the development of organic semiconductors and host materials for OLEDs . The strategic incorporation of fluorine atoms is a established practice in medicinal and materials chemistry to fine-tune properties such as lipophilicity, metabolic stability, and electronic characteristics . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, and refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information. The recommended storage condition is in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-bromo-6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNLQNSMJVTYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273350
Record name 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde
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Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227583-93-8
Record name 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde
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Record name 5-Bromo-6-fluoro-2-pyridinecarboxaldehyde
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Record name 5-bromo-6-fluoropyridine-2-carbaldehyde
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Preparation Methods

Bromination and Fluorination of Pyridine Precursors

  • The starting materials often include aminopyridines or nitropyridines, which undergo bromination and fluorination using controlled reagents and conditions.
  • An improved Blaz-Schiemann reaction is employed for fluorination, which involves diazotization of aminopyridines followed by fluorination under mild conditions, minimizing harsh reaction environments and side reactions.
  • Bromination is typically performed using brominating agents such as tribromophosphorus oxide or N-bromosuccinimide in organic solvents like acetonitrile or chloroform, at controlled temperatures to avoid over-bromination.

Example from Patent Literature

  • A process involves bromination of 2-amino-6-picoline derivatives under ice bath conditions with sodium bromide, sodium bromate, and sulfuric acid in acetonitrile, yielding 5-bromo-2-amino-6-picoline with over 90% yield.
  • Subsequent fluorination via diazotization and fluorination converts amino groups to fluorine substituents, producing fluoropyridine intermediates.

Formylation Methods

Grignard Reaction Followed by DMF Formylation

  • A widely used industrial method involves the Grignard reaction on dihalogenated pyridines (e.g., 2,5-dibromopyridine) with Grignard reagents such as isopropyl magnesium chloride or cyclohexyl magnesium chloride in solvents like tetrahydrofuran or xylene.
  • After formation of the organomagnesium intermediate, dimethylformamide (DMF) is added as a formyl source, which reacts to introduce the aldehyde group at the desired position.
  • The reaction is performed under inert atmosphere (nitrogen) at low temperatures (0–20 °C) to maintain selectivity and yield.

Work-up and Purification

  • After reaction completion, the mixture is acidified (pH 1–4) using acids such as hydrochloric acid or acetic acid.
  • The aldehyde product is extracted with organic solvents (ethyl acetate, toluene, dichloromethane), followed by washing, distillation, and crystallization using solvents like n-heptane or petroleum ether.
  • The final product is obtained as a high-purity crystalline solid with yields typically ranging from 80% to 87%.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Yield (%) Notes
1 Bromination of aminopyridine/nitropyridine Tribromophosphorus oxide, NaBr, NaBrO3, H2SO4, Acetonitrile, 0–25 °C ~90 Selective bromination at position 5
2 Fluorination via improved Blaz-Schiemann Diazotization of amino group, fluorination agents High Mild conditions, reduced side reactions
3 Grignard reaction on 2,5-dibromopyridine Isopropyl MgCl or cyclohexyl MgCl, THF, 0–20 °C - Formation of organomagnesium intermediate
4 Formylation with DMF DMF (2–50 eq), inert atmosphere, 0–20 °C - Introduction of aldehyde group
5 Acidification and extraction HCl or acetic acid, ethyl acetate/toluene extraction - Work-up and purification
6 Crystallization and drying n-Heptane, petroleum ether, filtration 80–87 High purity crystalline aldehyde

Research Findings and Industrial Relevance

  • The improved Blaz-Schiemann fluorination method significantly reduces harsh reaction conditions and energy consumption compared to traditional fluorination, making it industrially viable.
  • The Grignard-DMF formylation route offers a straightforward, scalable process with high yields and purity, suitable for large-scale production of 5-bromo-6-fluoropyridine-2-carbaldehyde.
  • Control of reaction temperature, stoichiometry, and solvent choice is critical to minimize side reactions such as over-bromination or multiple formylations.

Additional Notes on Chemical Reactivity

  • The aldehyde group allows further chemical modifications such as reductive amination or condensation reactions, making this compound a versatile intermediate in medicinal chemistry.
  • The bromine and fluorine substituents provide sites for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, enabling the synthesis of diverse derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes selective substitution under transition metal catalysis. This is exemplified in Suzuki-Miyaura cross-coupling reactions , where the bromine is replaced by aryl or heteroaryl groups (see Table 1).

Table 1: Suzuki Coupling Reactions

SubstrateBoronic Acid/EstersCatalyst SystemProductYield (%)Source
5-Bromo-6-fluoropyridine-2-carbaldehyde2-Fluoropyridine-5-boronic acidPd(PPh₃)₄ or PdCl₂(dppf)5-(6-Fluoropyridin-3-yl)-6-fluoropyridine-2-carbaldehyde75–85
  • Conditions : Reactions typically occur at 80–100°C in a mixture of dioxane/water with a base (e.g., K₂CO₃).

  • Applications : This reaction is critical for constructing biaryl motifs in pharmaceutical intermediates, such as kinase inhibitors .

Aldehyde Functional Group Transformations

The aldehyde group participates in classic carbonyl chemistry:

2.1. Oxidation

  • Reagents : KMnO₄ (acidic conditions) or CrO₃.

  • Product : 5-Bromo-6-fluoropicolinic acid.

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

2.2. Reduction

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : 5-Bromo-6-fluoropicolinyl alcohol.

  • Selectivity : NaBH₄ selectively reduces the aldehyde without affecting halogens.

2.3. Condensation Reactions

  • Example : Reaction with hydroxylamine forms the corresponding oxime (this compound oxime) under mild acidic conditions .

Halogen Dance Reactions

The bromine and fluorine substituents enable regioselective functionalization:

Table 2: Halogen-Mediated Transformations

Reaction TypeReagents/ConditionsProductApplication
Fluorine DisplacementStrong nucleophiles (e.g., NH₃)5-Bromo-2-carbaldehyde-6-aminopyridinePrecursor for heterocyclic amines
Bromine-Aryl ExchangePd-catalyzed C–H activation5-Aryl-6-fluoropyridine-2-carbaldehydeDrug candidate synthesis
  • Key Insight : Fluorine’s electronegativity directs electrophilic attacks to the bromine-bearing position, enhancing substitution selectivity.

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensation with amines or hydrazines:

  • Example : Reaction with hydrazine yields pyrazolo[1,5-a]pyridine derivatives, which are scaffolds in kinase inhibitors .

  • Conditions : Ethanol reflux with catalytic acetic acid.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions.

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts violently with strong reducing agents in protic media.

Industrial and Pharmaceutical Relevance

  • Case Study : A patent highlights its use in synthesizing serpatatinib, a kinase inhibitor. The aldehyde undergoes Vilsmeier-Haack formylation to introduce nitrile groups, critical for binding affinity.

  • Scale-Up Challenges : Palladium catalyst removal and halogenated byproduct management require specialized purification protocols.

Scientific Research Applications

Organic Synthesis

5-Bromo-6-fluoropyridine-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Converts the aldehyde group to a carboxylic acid.
  • Reduction: Reduces the aldehyde to an alcohol.
  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.

Example Reactions:

Reaction TypeProducts Formed
Oxidation5-Bromo-6-fluoropicolinic acid
Reduction5-Bromo-6-fluoropicolinyl alcohol
SubstitutionVarious substituted derivatives

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical intermediate. It has been identified in studies as a scaffold for developing inhibitors targeting specific biological pathways, including:

  • CYP1A2 Inhibition: This enzyme plays a critical role in drug metabolism, making the compound relevant for assessing drug-drug interactions.
  • Antimicrobial Properties: Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess bioactive characteristics worth investigating.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of CYP1A2, highlighting its potential in drug design and development.

Materials Science

In materials science, this compound is utilized in synthesizing novel materials with specific functionalities. Its electron-deficient nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and other semiconductor technologies.

Applications in OLEDs:
The compound acts as a precursor for creating host materials that enhance the performance of OLEDs due to its structural properties and reactivity .

Biological Activity

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS No. 1227583-93-8) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at position 5 and a fluorine atom at position 6 of the pyridine ring, along with an aldehyde functional group. Its molecular formula is C6H4BrFNC_6H_4BrFN, and it possesses unique chemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reactions involving pyridine derivatives : Starting from 5-bromo-6-fluoropyridine, the aldehyde can be synthesized via oxidation reactions.
  • Formylation reactions : Utilizing reagents such as formic acid or other carbonyl sources can yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, leading to decreased cell survival and proliferation.
  • Radical Formation : Studies suggest that upon exposure to UV light, the compound can undergo decarbonylation, forming reactive radicals that may contribute to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent in treating infections associated with biofilms .
  • Cancer Treatment : In a preclinical trial assessing the compound's effect on lung cancer cells, it was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests a potential role for this compound in targeted cancer therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Biofilm Formation InhibitionReduces biofilm formation by P. aeruginosa

Comparison with Similar Compounds

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

  • Key Features : This compound substitutes chlorine at position 6 and adds fluorine at position 3.
  • Physicochemical Data: Molecular Weight: 238.44 g/mol XLogP3 (lipophilicity): 2.4 Formula: C₆H₂BrClFNO
  • Comparison : The additional chlorine increases molecular weight and lipophilicity compared to 5-Bromo-6-fluoropyridine-2-carbaldehyde (estimated molecular weight ~219.99 g/mol). The chlorine atom may enhance electrophilicity at position 6, altering reactivity in nucleophilic substitutions .

5-Chloro-6-fluoropyridine-2-carbaldehyde

  • Key Features : Replaces bromine with chlorine at position 4.
  • Comparison : Chlorine’s lower electronegativity compared to bromine reduces steric bulk and electron-withdrawing effects. This substitution could decrease stability in Suzuki-Miyaura couplings, where bromine typically outperforms chlorine .

6-Bromo-4-fluoropyridine-2-carbaldehyde

  • Key Features : Bromine at position 6 and fluorine at position 4.
  • Comparison : The positional isomerism shifts electronic effects; bromine at position 6 may direct electrophilic attacks to position 4 or 5. The aldehyde group at position 2 remains a reactive site for condensation reactions, similar to the target compound .

5-Bromo-6-fluoropyridin-2-amine

  • Key Features : Replaces the aldehyde group with an amine at position 2.
  • Physicochemical Data :
    • Molecular Weight: 191 g/mol
    • Formula: C₅H₄BrFN₂
  • Comparison : The amine group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the aldehyde’s electrophilic nature, making the amine more suitable for nucleophilic aromatic substitutions or as a ligand in metal complexes .

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Functional Group
This compound C₆H₃BrFNO ~219.99* N/A Br (C5), F (C6) Aldehyde (C2)
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde C₆H₂BrClFNO 238.44 2.4 Br (C5), Cl (C6), F (C3) Aldehyde (C2)
5-Chloro-6-fluoropyridine-2-carbaldehyde C₆H₃ClFNO ~183.55* N/A Cl (C5), F (C6) Aldehyde (C2)
6-Bromo-4-fluoropyridine-2-carbaldehyde C₆H₃BrFNO ~219.99* N/A Br (C6), F (C4) Aldehyde (C2)
5-Bromo-6-fluoropyridin-2-amine C₅H₄BrFN₂ 191.00 N/A Br (C5), F (C6) Amine (C2)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-fluoropyridine-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation and formylation of pyridine precursors. For example, bromination of 6-fluoropyridine-2-carbaldehyde using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DMF or THF is a common approach. Stoichiometric ratios (e.g., 1.1–1.3 equivalents of NBS) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like over-bromination . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization requires monitoring reaction progress via TLC or HPLC, as excess brominating agents may degrade the aldehyde group .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR in CDCl₃ typically shows a singlet for the aldehyde proton (δ 9.8–10.2 ppm), coupled with pyridine ring protons. ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and distinct signals for Br/fluorine-substituted carbons .
  • XRD : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the planar pyridine ring and substituent positions. Note that halogen atoms (Br/F) may exhibit anisotropic displacement parameters due to their electron density .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ at m/z 218.93 (C₆H₃BrFNO⁺) with isotopic patterns characteristic of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and moisture-induced degradation. Storage in amber vials under inert gas (Ar) at –20°C is advised. Stability tests using accelerated aging (e.g., 40°C/75% RH for 14 days) with HPLC monitoring reveal <5% degradation under optimal conditions. Avoid exposure to amines or reducing agents, which may trigger aldol condensation or reduction of the aldehyde .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound is a key building block for Suzuki-Miyaura couplings, where the aldehyde and halogen groups enable sequential functionalization. For example:

  • Step 1 : Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-bromo position.
  • Step 2 : Reductive amination or condensation of the aldehyde to form imines or hydrazones for bioactive molecule synthesis (e.g., kinase inhibitors) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

  • Methodological Answer : Competing reactivity between bromine (C5) and fluorine (C6) requires careful control:

  • Directed ortho-Metalation : Use strong bases like LDA to deprotonate the aldehyde-adjacent position (C3), enabling selective lithiation and subsequent electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal to prevent undesired nucleophilic attacks during halogen exchange reactions .

Q. How can computational chemistry (DFT/MD) predict reaction pathways and electronic effects in this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO of the aldehyde group (≈–2.1 eV) indicates susceptibility to nucleophilic attacks, while bromine’s electron-withdrawing effect lowers π-electron density at C5 .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics, focusing on solvation shells around polar functional groups .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use:

  • DSC/TGA : Differentiate polymorphs by endothermic peaks (melting) and decomposition profiles.
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) that may obscure spectral clarity .

Q. How can byproduct formation during large-scale synthesis be minimized?

  • Methodological Answer : Scale-up introduces heat/mass transfer limitations. Mitigation strategies include:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce residence time for side reactions (e.g., aldol adducts).
  • DoE Optimization : Use response surface methodology (RSM) to model interactions between variables (temperature, stoichiometry, catalyst loading) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoropyridine-2-carbaldehyde
Reactant of Route 2
5-Bromo-6-fluoropyridine-2-carbaldehyde

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